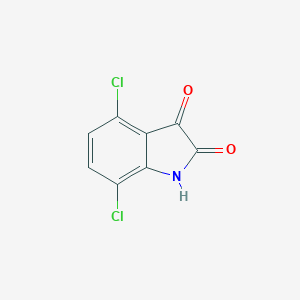

4,7-Dichloroisatin

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,7-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXYYWOWNFEMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370507 | |

| Record name | 4,7-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-13-2 | |

| Record name | 4,7-Dichloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18711-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dichloroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 4,7 Dichloroisatin

Established Synthetic Routes to 4,7-Dichloroisatin

The synthesis of this compound can be achieved through several methodologies, with the Sandmeyer reaction being a foundational approach. Direct chlorination of isatin (B1672199) itself presents another viable, and often more direct, pathway.

Sandmeyer Reaction and its Adaptations for Substituted Isatins

The Sandmeyer methodology is a well-established and widely used method for the synthesis of isatin and its derivatives. scienceopen.comwikipedia.orgbiomedres.us The process begins with the reaction of a primary arylamine, in this case, 2,5-dichloroaniline (B50420), with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663). vulcanchem.comwikipedia.orgbiomedres.us This initial step forms an α-isonitrosoacetanilide intermediate. wikipedia.org Subsequent electrophilic cyclization of this intermediate, typically promoted by a strong acid like sulfuric acid, yields the final isatin product. wikipedia.orgnih.gov While the Sandmeyer route is generally efficient and can produce high yields, it can sometimes be limited by the formation of regioisomeric mixtures and lower yields depending on the substituents on the starting aniline. scienceopen.comscielo.br

A detailed protocol for the synthesis of this compound starting from 2,5-dichloroaniline involves the following key steps:

Preparation of the hydroxyliminoacetanilide intermediate : 2,5-dichloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in the presence of anhydrous sodium sulfate and hydrochloric acid. The mixture is heated to facilitate the reaction. vulcanchem.com

Cyclization to form this compound : The isolated intermediate is then added to preheated concentrated sulfuric acid. The reaction is carefully controlled to maintain the temperature before a final heating step. The product is precipitated by pouring the reaction mixture into ice water. vulcanchem.com

Chlorination of Isatin with Trichloroisocyanuric Acid (TCCA)

An alternative and direct method for preparing chlorinated isatins is the electrophilic chlorination of the isatin core using a suitable chlorinating agent. Trichloroisocyanuric acid (TCCA) has proven to be an effective reagent for this purpose. scienceopen.comresearchgate.netscispace.com The reaction conditions can be tuned to achieve regioselective chlorination. For instance, the reaction of isatin with TCCA in the presence of sulfuric acid can efficiently produce 5-chloroisatin (B99725) and, with an excess of the reagent, 5,7-dichloroisatin. scielo.brresearchgate.net This method is often preferred for its simplicity and high yields. scispace.com

The use of TCCA in sulfuric acid creates a highly reactive superelectrophilic species that can readily chlorinate the aromatic ring of isatin. researchgate.netscispace.com This approach has been shown to be efficient even for deactivated aromatic compounds. researchgate.netscispace.com

Optimized Conditions for this compound Synthesis

Optimization of synthetic conditions is crucial for maximizing yield and purity. In the Sandmeyer synthesis of substituted isatins, including this compound, maintaining a specific temperature during the initial condensation and the final cyclization steps is critical. For instance, a temperature of 55°C is often necessary for the synthesis of certain substituted intermediates. acs.org For the cyclization step, heating in methanesulfonic acid has been shown to be beneficial for oximinoacetanilide analogs with high lipophilicity that exhibit poor solubility in sulfuric acid. nih.gov

For the chlorination route, the molar ratio of isatin to TCCA is a key parameter. Studies have shown that varying this ratio can control the degree of chlorination, leading to mono- or di-substituted products. scielo.br The use of sulfuric acid as a catalyst has been demonstrated to significantly accelerate the chlorination of isatin with TCCA, with reactions completing in minutes and yielding the desired product in high yields. scispace.com

Table 1: Comparison of Synthetic Routes to Chlorinated Isatins

| Method | Starting Material | Reagents | Key Intermediates | Products | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sandmeyer Reaction | Substituted Aniline (e.g., 2,5-dichloroaniline) | Chloral hydrate, Hydroxylamine HCl, Sodium sulfate, Sulfuric acid | α-isonitrosoacetanilide | Substituted Isatins (e.g., this compound) | Well-established, generally high yields. scienceopen.comwikipedia.org | Can form regioisomers, lower yields with certain substituents. scienceopen.comscielo.br |

| Direct Chlorination | Isatin | Trichloroisocyanuric Acid (TCCA), Sulfuric Acid | None | 5-Chloroisatin, 5,7-Dichloroisatin | Simple, efficient, high yields, fast reaction times. scielo.brscispace.com | Requires control of stoichiometry to achieve desired chlorination pattern. |

Reactivity Studies and Advanced Transformations of this compound

The presence of two chlorine atoms and the reactive dicarbonyl system makes this compound a versatile substrate for a variety of chemical transformations, including carbon-carbon bond-forming reactions.

Aldol (B89426) Reactions with this compound

The C-3 carbonyl group of isatins is electrophilic and readily undergoes nucleophilic addition reactions, such as the aldol reaction. wikipedia.org In an aldol reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.org this compound can act as the electrophilic partner in aldol reactions with ketones, leading to the formation of 3-substituted-3-hydroxy-2-oxindoles. acs.orgrsc.org

The reaction is typically catalyzed by a base, such as diethylamine (B46881), in a protic solvent like methanol (B129727). acs.org The electron-withdrawing nature of the two chlorine atoms on the aromatic ring of this compound enhances the electrophilicity of the C-3 carbonyl group, facilitating the aldol addition.

Asymmetric Aldol Reactions and Enantioselectivity Control

The synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles can be achieved through asymmetric aldol reactions. This is a significant area of research as these chiral scaffolds are prevalent in many biologically active molecules. Organocatalysis has emerged as a powerful tool for controlling the enantioselectivity of these reactions. rsc.org

In the context of this compound, studies have shown that its use as a substrate in asymmetric aldol reactions with ketones, catalyzed by chiral organocatalysts, can lead to high enantiomeric excesses (ee). rsc.orgresearchgate.net The position and electronic properties of the substituents on the isatin ring have a notable impact on both the yield and the enantioselectivity of the reaction. rsc.orgrsc.org For instance, the use of this compound has resulted in good to excellent enantioselectivities, with ee values reaching up to 94%. rsc.orgresearchgate.net

The choice of organocatalyst, often a derivative of a natural amino acid like proline, is crucial. researchgate.net The catalyst reacts with the ketone to form a nucleophilic enamine intermediate, which then attacks the C-3 carbonyl of the isatin. rsc.org The chiral environment provided by the catalyst directs the approach of the enamine, leading to the preferential formation of one enantiomer of the aldol product. The reaction parameters, including the solvent, temperature, and the presence of additives, can also significantly influence the stereochemical outcome. rsc.org

Table 2: Enantioselectivity in Asymmetric Aldol Reactions of Substituted Isatins

| Isatin Substrate | Ketone | Organocatalyst | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| This compound | Acetone | Not specified | up to 94% | rsc.orgresearchgate.net |

| 4-Chloroisatin | Acetone | Not specified | 77% - 94% | rsc.orgresearchgate.net |

| 4-Bromoisatin | Acetone | Not specified | 77% - 94% | rsc.orgresearchgate.net |

| 4-Methylisatin | Acetone | Not specified | 77% - 94% | rsc.orgresearchgate.net |

| Isatin (unsubstituted) | Acetone | N-(4-Bromophenyl)-(S)-prolinamide | 71% | researchgate.net |

Influence of Substituents and Catalysts on Aldol Product Formation

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, has been extensively studied using isatin derivatives. The reactivity of the C-3 carbonyl group in this compound makes it an excellent electrophile for aldol additions with various enolates.

The position and nature of substituents on the isatin ring significantly impact the yield and enantioselectivity of the aldol reaction. rsc.org For instance, studies have shown that isatins with electron-withdrawing groups, such as the chloro-substituents in this compound, can influence the electronic properties of the reacting center. Good enantiomeric excesses, ranging from 77% to 94%, have been achieved with this compound in organocatalyzed aldol reactions with acetone. rsc.org This is attributed to the electronic effects of the substituents on the isatin core. rsc.org

The choice of catalyst is also crucial in directing the stereochemical outcome of the reaction. Organocatalysts, such as those derived from β-amino acids, have been employed to achieve high enantioselectivity. rsc.org For example, the use of diethylamine (Et₂NH) as a catalyst in methanol has been shown to be effective in promoting the aldol reaction between this compound and various ketones, leading to excellent yields of the corresponding 3-hydroxy-3-alkyl-2-oxindole derivatives. nih.govacs.org The reaction conditions, including temperature and the presence of additives like lithium hydroxide (B78521) (LiOH), can also be fine-tuned to optimize the reaction's efficiency and selectivity. rsc.org

Below is a table summarizing the aldol reaction of various isatins with 4-methoxyacetophenone, catalyzed by diethylamine in methanol, highlighting the excellent yields achieved. nih.gov

| Isatin Derivative | Product | Yield (%) |

| 4-Chloroisatin | 4-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | 92 |

| 5-Chloroisatin | 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | 93.4 |

| This compound | 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-4,7-dichloroindolin-2-one | 95 |

Reactions at the C-3 Position of the Isatin Moiety

The C-3 carbonyl group of this compound is a hub of reactivity, participating in a variety of nucleophilic addition reactions. Beyond the aldol reaction, this position is susceptible to attack by other nucleophiles, leading to a diverse array of functionalized isatin derivatives. These reactions are fundamental to the construction of more complex molecules. The electrophilicity of the C-3 carbonyl is enhanced by the electron-withdrawing effects of the two chlorine atoms, making it a prime target for chemical modification.

N-Alkylation and N-Methylation Strategies

The nitrogen atom of the isatin core in this compound can be readily functionalized through N-alkylation and N-methylation reactions. These transformations are crucial for modifying the steric and electronic properties of the molecule, which can in turn influence its biological activity and reactivity in subsequent steps.

A common method for N-alkylation involves reacting the isatin derivative with an alkyl halide in the presence of a base. vulcanchem.comresearchgate.net For instance, N-methylation of this compound can be achieved using methyl iodide (MeI) with a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). rsc.org Another approach utilizes sodium hydride (NaH) as the base in DMF. acs.org These methods provide efficient routes to N-substituted this compound derivatives.

A general protocol for the N-alkylation of isatin derivatives is outlined in the table below:

| Reagents | Conditions | Product |

| Isatin derivative, Halide, Base (e.g., K₂CO₃, NaH) | Solvent (e.g., Acetonitrile, DMF), Reflux for 2-8 hours | N-substituted isatin derivative |

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound derivatives are excellent substrates for such transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex, has been successfully applied to this compound derivatives. libretexts.org This reaction provides a convenient method for introducing aryl groups onto the isatin scaffold.

Research has shown that the Suzuki-Miyaura reaction of N-methyl-4,7-dichloroisatin proceeds with high regioselectivity, favoring substitution at the C-4 position. rsc.org This selectivity is attributed to electronic factors, as the C-4 position is more electron-deficient due to its proximity to the C-3 carbonyl group. rsc.org The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base. By controlling the reaction conditions, it is possible to achieve either mono- or diarylation. rsc.org For example, a one-pot, two-step reaction involving the sequential addition of two different arylboronic acids at different temperatures allows for the synthesis of N-methyl-4,7-diarylisatins. rsc.org

Condensation Reactions with Thiosemicarbazides

The C-3 carbonyl group of this compound readily undergoes condensation reactions with thiosemicarbazides to form isatin-β-thiosemicarbazones. nih.gov This reaction is a straightforward and efficient method for generating a class of compounds with significant pharmacological interest. nih.govbrieflands.com

The synthesis typically involves reacting equimolar amounts of this compound and a substituted thiosemicarbazide (B42300) in a solvent like hot ethanol, often with a few drops of glacial acetic acid as a catalyst. nih.govresearchgate.net The resulting thiosemicarbazone often precipitates from the reaction mixture upon cooling, simplifying purification. For example, the reaction of this compound with 4-(4'-methoxyphenyl)-3-thiosemicarbazide yields 1-(4',7'-Dichloroisatin)-4-(4'-methoxyphenyl)-3-thiosemicarbazone in high yield. nih.gov

Formation of Novel Heterocyclic Systems Incorporating this compound Scaffolds

The versatile reactivity of this compound makes it an invaluable starting material for the synthesis of novel and complex heterocyclic systems. vulcanchem.com The isatin core can be elaborated through various synthetic strategies, including cycloaddition and domino reactions, to construct polycyclic molecules.

For instance, the reaction of this compound can lead to the formation of spiro-heterocycles, which are of great interest in medicinal chemistry. The inherent reactivity of both the C-3 carbonyl and the N-H group allows for a range of transformations that can generate diverse molecular frameworks. The development of new synthetic methods starting from this compound continues to be an active area of research, with the aim of accessing novel chemical space for drug discovery and materials science. ekb.egnih.gov

Pyrrolidinyl Acetylenic Thieno-[2,3-d]-pyrimidines

The synthesis of pyrrolidinyl acetylenic thieno-[2,3-d]-pyrimidines from this compound is a multi-step process that leverages the reactivity of the isatin core. While a direct, one-pot reaction is not prominently documented, a logical synthetic pathway can be constructed from established reactions.

The initial step involves the formation of an N-propargyl isatin derivative, which introduces the necessary acetylenic functionality. This is typically achieved through the reaction of isatin with propargyl bromide. A specific method for creating acetylenic Mannich bases involves reacting isatin, propargyl bromide, and a secondary amine such as pyrrolidine, using cuprous chloride as a catalyst. uobaghdad.edu.iq This creates an N-((4-(pyrrolidin-1-yl)but-2-yn-1-yl)isatin intermediate.

The subsequent and more complex step is the construction of the fused thieno-[2,3-d]pyrimidine ring system. Various methods exist for synthesizing thienopyrimidines, often starting from a thiophene (B33073) precursor. hilarispublisher.comekb.egrsc.orgmdpi.com However, synthetic routes starting from isatins are also known. For instance, isatin can be reacted with a carbohydrazide (B1668358) derivative to form a precursor that, through a series of reactions, can be cyclized to form a thienopyrimidine structure. researchgate.nettandfonline.com Another common approach to forming the thiophene ring is the Gewald reaction, which condenses a ketone with a cyanoacetamide and elemental sulfur. scielo.brscielo.br By adapting these methodologies, the acetylenic isatin derivative could be transformed into the target thieno-[2,3-d]pyrimidine, although this specific pathway requires further research to be fully established.

Catalytic Systems in this compound Transformations

The chlorine atoms at the C4 and C7 positions of the isatin ring significantly influence its reactivity and provide handles for various catalytic transformations, enabling the synthesis of diverse molecular architectures.

Organocatalysis in Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of isatins, and this compound has proven to be an effective substrate in these reactions. The electron-withdrawing nature of the two chlorine atoms enhances the electrophilicity of the C3-carbonyl group, facilitating reactions like the aldol addition.

In studies of the asymmetric aldol reaction between isatins and acetone, the position and properties of substituents on the isatin ring were found to have a significant impact on both yield and enantioselectivity. uni-rostock.de The use of this compound as a reagent in reactions catalyzed by novel organocatalysts derived from β-amino acids has yielded excellent results, with enantiomeric excesses (ee) reaching up to 94%. researchgate.netuni-rostock.de These reactions produce chiral 3-hydroxy-3-alkyl-2-oxindole derivatives, which are valuable building blocks in medicinal chemistry. uni-rostock.de The success with this compound highlights its utility in generating stereochemical complexity with high control. researchgate.netuni-rostock.de

Table 1: Organocatalytic Asymmetric Aldol Reaction of Substituted Isatins with Acetone

| Isatin Substrate | Catalyst Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| This compound | β-amino acid derivative | Good (up to 94%) | uni-rostock.de |

| 4-Chloroisatin | β-amino acid derivative | Good | uni-rostock.de |

| 4-Bromoisatin | β-amino acid derivative | Good | uni-rostock.de |

| 4-Methylisatin | β-amino acid derivative | Good | uni-rostock.de |

Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

The halogen atoms of this compound serve as ideal reaction sites for transition metal-catalyzed cross-coupling reactions, particularly those involving palladium. uni-rostock.de These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction has been successfully applied to 4,7-dichloro-N-methylisatin, providing a convenient route to arylated isatin derivatives. researchgate.net Research has shown that these reactions can be performed with high regioselectivity, targeting either the C4 or C7 position depending on the reaction conditions and the palladium catalyst system used. researchgate.netresearchgate.net For example, using a specific palladium catalyst and base combination allows for the selective substitution of one chlorine atom over the other, which is crucial for the stepwise construction of complex molecules. researchgate.net This regioselective approach is vital for building a library of diversely substituted isatins for further chemical and biological studies.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Reaction of 4,7-Dichloro-N-methylisatin

| Reactant | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| 4,7-Dichloro-N-methylisatin | Palladium(0) complex | Convenient access to arylated methylisatins | researchgate.net |

| 4,7-Dichloro-N-methylisatin | Palladium(0) complex | Regioselective coupling at C4 or C7 positions | researchgate.net |

Stereochemical Aspects in this compound Derivative Synthesis

The synthesis of derivatives from this compound often involves the creation of new stereocenters, making stereochemical control a critical aspect of the synthetic design.

The asymmetric aldol reactions discussed previously are prime examples of stereoselective synthesis. The use of chiral organocatalysts allows for the creation of a stereocenter at the C3 position of the isatin core with high enantiomeric excess. researchgate.netuni-rostock.de Studies have demonstrated that the 4,7-dichloro substitution pattern is particularly favorable for achieving high stereoselectivity compared to other substitution patterns on the isatin ring. uni-rostock.de This control is attributed to the electronic effects of the chlorine atoms influencing the interaction between the isatin substrate and the chiral catalyst. uni-rostock.de

Beyond creating chiral centers, stereochemistry also pertains to the configuration of double bonds in the products. In the synthesis of derivatives from isatin aldol products, dehydration can lead to the formation of (E) or (Z) isomers. The stereochemistry of these products can be controlled by the reaction conditions. For instance, treatment of an aldol adduct with concentrated sulfuric acid has been reported to selectively afford the Z isomer, a configuration that can be definitively confirmed by techniques such as X-ray crystallography.

Molecular and Electronic Structure of 4,7 Dichloroisatin and Its Derivatives

X-ray Crystallography of 4,7-Dichloroisatin and Key Intermediates

X-ray crystallography has been instrumental in determining the precise solid-state structure of this compound. These studies reveal a nearly-planar molecule, providing a foundational understanding of its structural parameters.

The crystallographic data for this compound indicates a monoclinic crystal system with the space group P2₁/c. The unit cell parameters have been determined as a = 3.8639 Å, b = 13.933 Å, and c = 15.019 Å, with a β angle of 93.313°. researchgate.netrsc.org The non-hydrogen atoms of the molecule show a mean deviation from planarity of 0.042 Å, confirming its largely flat structure. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₃Cl₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8639 |

| b (Å) | 13.933 |

| c (Å) | 15.019 |

| β (°) | 93.313 |

Crystal Packing and Intermolecular Interactions

The arrangement of this compound molecules in the crystal lattice is governed by a network of specific intermolecular interactions. In the crystalline state, molecules form dimers through two N—H⋯O hydrogen bonds. researchgate.net

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic methods provide further insight into the molecular and electronic structure of this compound, complementing the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For derivatives such as N-methyl-4,7-dichloroisatin, ¹H and ¹³C NMR spectra have been fully assigned. In one study, the gradient-selected HMBC spectrum of a derivative showed a crucial ³JC,H heteronuclear correlation between C-4 of the isatin (B1672199) ring (δC 133.9 ppm) and the H-2' proton (δH 7.32 ppm) of an attached aromatic moiety. researchgate.net The ¹H,¹H NOESY spectrum provided further structural confirmation through observed correlations, for instance, between the protons of a methoxy group and nearby aromatic protons. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that are indicative of its structure. Key absorptions include those for the N-H group and the two carbonyl (C=O) groups of the isatin core. The stretching vibration of the C=O groups typically appears as strong bands in the region of 1700-1800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular formula of this compound is C₈H₃Cl₂NO₂, which corresponds to a molecular weight of approximately 216.02 g/mol and a monoisotopic mass of 214.954 Da. rsc.org The fragmentation pattern in the mass spectrum would be characterized by the initial molecular ion peak, followed by peaks corresponding to the loss of fragments such as CO and Cl.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light by isatin and its derivatives is related to the π-electron system of the aromatic and heterocyclic rings. The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). For conjugated systems like this compound, electronic transitions such as π → π* are expected. The specific λmax values are dependent on the solvent used for the measurement.

Computational Chemistry and Theoretical Studies of this compound

Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules at the atomic level. For this compound, these theoretical approaches are instrumental in elucidating its structural characteristics, electronic distribution, and interaction with biological targets.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules.

For this compound, DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not extensively documented in publicly available literature, the crystal structure of 4,7-dichloro-1H-indole-2,3-dione has been determined, providing experimental geometric parameters. nih.gov These experimental values can serve as a benchmark for theoretical calculations. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such optimizations. nih.gov

Table 1: Experimental Crystal Structure Data for 4,7-Dichloro-1H-indole-2,3-dione nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 3.8639 |

| b (Å) | 13.933 |

| c (Å) | 15.019 |

| α (°) | 90 |

| β (°) | 93.313 |

| γ (°) | 90 |

This interactive table provides the unit cell dimensions from the experimentally determined crystal structure of this compound.

DFT calculations would typically involve optimizing the geometry of the molecule to find the lowest energy conformation. The resulting bond lengths and angles from such a calculation would be expected to be in good agreement with the experimental crystal structure data.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex.

Derivatives of isatin have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes, including kinases, which are often implicated in cancer. nih.govnih.govrsc.orgresearchgate.net For instance, isatin derivatives have been investigated as potential inhibitors for targets in non-small cell lung cancer and other malignancies. nih.govrsc.org

In a typical molecular docking study involving a this compound derivative, the compound would be docked into the active site of a target protein. The docking score, representing the binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein would be analyzed. For example, a study on Rho-kinase inhibitors utilized molecular docking to screen chemical databases and identify potential small-molecule inhibitors. nih.gov

Following docking, MD simulations can be performed to assess the stability of the predicted binding pose. nih.govmdpi.com These simulations can reveal how the ligand and protein move and interact over a period of time, providing a more dynamic picture of the binding event. The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.

Several QSAR studies have been conducted on isatin derivatives to understand the structural requirements for their anticancer activity. nih.govnih.govmdpi.com These studies typically involve a set of isatin analogues with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity.

For a series of N-alkyl substituted isatins, a 2D-QSAR study revealed that descriptors like the number of bromine atoms, a topological index (chi2), and the hydrophilic surface area had a negative correlation with anticancer activity. Another QSAR study on anticancer compounds highlighted that hydrophobic interactions are often not a dominant factor in the activity of several classes of compounds. nih.gov These findings from studies on related isatin derivatives can provide valuable guidance for the design of novel this compound-based compounds with enhanced biological activity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

An MEP map of this compound would reveal the regions of negative potential, typically associated with electronegative atoms like oxygen and chlorine, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, indicate sites for nucleophilic attack. wolfram.comuni-muenchen.delibretexts.orgchemrxiv.org The generation of an MEP map is typically performed after a DFT geometry optimization to ensure an accurate representation of the molecule's electronic structure. wolfram.comlibretexts.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial for determining the chemical reactivity, kinetic stability, and electronic properties of a molecule. wikipedia.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. wikipedia.org FMO analysis of this compound would provide insights into its charge transfer characteristics and its potential to participate in chemical reactions.

For a series of dichloro-substituted chalcone isomers, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. nih.gov Similar calculations for this compound would allow for the prediction of its electronic properties and reactivity. The HOMO-LUMO energy gap can also be correlated with the electronic absorption spectra of the molecule.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of a molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap indicates higher reactivity and lower stability. wikipedia.org |

This interactive table summarizes the fundamental concepts of Frontier Molecular Orbital theory.

Biological Activities and Mechanisms of Action of 4,7 Dichloroisatin Derivatives

Anticancer and Anti-Tumor Propertiesbenchchem.comnih.govnih.gov

Derivatives of 4,7-Dichloroisatin have emerged as a promising class of compounds in cancer research. nih.gov Their core structure serves as a versatile scaffold for the synthesis of molecules with potent antiproliferative properties against various cancer cell lines. nih.govfrontiersin.org These compounds exert their effects through multiple, often interconnected, mechanisms.

Inhibition of Specific Enzymes Involved in Tumor Growthmdpi.comnih.gov

A key strategy in cancer therapy is the inhibition of enzymes that are crucial for tumor cell proliferation and survival. mdpi.com While direct inhibition of specific enzymes by this compound itself is a broad area of research for isatin (B1672199) derivatives in general, the principle remains a cornerstone of their anticancer potential. For instance, other classes of enzyme inhibitors have shown that targeting metabolic enzymes can be effective. Lactate dehydrogenase A (LDH-A), which is over-expressed in many cancer cells, is a target for inhibitors that induce oxidative stress and apoptosis. mdpi.comnih.gov Similarly, targeting sirtuins, a class of proteins involved in cellular regulation, has been explored. SIRT2 inhibition, for example, can interfere with cancer cell metabolism and increase levels of tumor suppressor genes like p53. nih.gov

Disruption of Protein-Protein Interactions (e.g., EWS-FLI1)nih.govgoogle.comacs.org

One of the most significant findings related to this compound derivatives is their ability to disrupt critical protein-protein interactions that drive oncogenesis. A prime example is the inhibition of the EWS-FLI1 fusion protein, which is characteristic of Ewing's sarcoma, a highly aggressive bone and soft tissue cancer. nih.govgoogle.com

A lead compound, YK-4-279 , a derivative of this compound, has been identified as a potent inhibitor of the EWS-FLI1 oncoprotein. google.com This compound functions by disrupting the interaction between EWS-FLI1 and RNA helicase A (RHA). google.com This disruption is a key mechanism for its anticancer activity. google.comgoogleapis.com Functional studies have shown that YK-4-279 and its analogs can functionally inhibit EWS-FLI1, leading to a dose-dependent decrease in the promoter activity of its targets, such as NR0B1. nih.govacs.org

Table 1: Activity of this compound Derivatives in Cancer Cell Lines

| Compound | Target/Mechanism | Cancer Cell Line(s) | Observed Effect | Reference |

| YK-4-279 | Disrupts EWS-FLI1/RHA interaction | TC32, TC71 (Ewing's Sarcoma) | Inhibits cell growth, increases caspase-3 activity | google.com |

| Compound 2 (YK-4-279) | Functional inhibition of EWS-FLI1 | COS7 cells (transfected) | Dose-dependent decrease in NR0B1 promoter activity (IC₅₀ = 0.35 µM) | nih.govacs.org |

| PT-1-17 | EWS-FLI1 inhibition | TC71 (Ewing's Sarcoma) | Potent activity noted | google.com |

Apoptosis Induction Mechanismsuc.ptnih.govmdpi.com

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. mdpi.com Derivatives of this compound have demonstrated the ability to trigger this process in cancer cells through various pathways. The compound YK-4-279, for instance, leads to an increase in caspase-3 activity, a key executioner enzyme in the apoptotic cascade. google.com

Research into other complex molecules shows that apoptosis can be initiated by:

Generating Reactive Oxygen Species (ROS): This can lead to oxidative stress and trigger cell death pathways. frontiersin.org

Modulating Apoptotic Proteins: This involves down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax and p53. uc.ptnih.gov

Activating Caspase Pathways: The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a central mechanism. mdpi.comnih.gov

Causing Cell Cycle Arrest: Many compounds induce apoptosis by first halting the cell cycle at specific phases, such as G2/M or S phase, which prevents cancer cell proliferation. mdpi.commdpi.com

Activity Against Multidrug Resistant Cell Lines (e.g., P-gp expressing cells)scirp.orgnih.govmdpi.com

Multidrug resistance (MDR) is a major obstacle in cancer treatment, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). scirp.orgnih.govmdpi.com These pumps actively remove chemotherapeutic drugs from cancer cells, reducing their efficacy. scirp.orgmdpi.com

Compounds that can inhibit or bypass these pumps are of significant therapeutic interest. Research into dual-activity compounds has shown promise. For example, hybrid molecules that inhibit both P-gp and human carbonic anhydrase XII (hCA XII) have demonstrated a synergistic effect in overcoming MDR in cancer cells that express both proteins. mdpi.comnih.gov The inhibition of hCA XII can lower the intracellular pH, which in turn reduces the ATPase activity of P-gp, making the cancer cells more sensitive to chemotherapy. nih.gov While specific studies on this compound derivatives in this dual-inhibitor context are emerging, the development of isatin-based compounds that can chemosensitize MDR cells is an active area of investigation. nih.gov

Preclinical Evaluation and Lead Compound Validationnih.govoaepublish.comfrontiersin.org

The transition from a promising compound to a viable drug candidate requires rigorous preclinical evaluation. nih.govfrontiersin.org This process involves assessing the compound's efficacy and selectivity, often using both in vitro cell-based assays and in vivo animal models. nih.govoaepublish.com

For derivatives of this compound, such as YK-4-279, preclinical studies have been crucial. The validation of this compound as a lead against Ewing's sarcoma involved demonstrating its ability to inhibit tumor growth in xenograft models. google.comgoogle.com The evaluation process typically includes:

In Vitro Cytotoxicity and Selectivity: Testing the compound against a panel of cancer cell lines and non-malignant cells to determine its therapeutic window. nih.gov

In Vivo Efficacy: Using animal models, such as mice with tumor xenografts, to confirm that the compound can inhibit tumor growth in a living system. frontiersin.org

Pharmacokinetic and Pharmacodynamic Studies: Analyzing how the drug is absorbed, distributed, metabolized, and excreted, and how it affects its target in the body. nih.gov

Lead Optimization: Synthesizing and testing analogs of the lead compound to improve potency, selectivity, and drug-like properties. nih.govacs.org

Antimicrobial and Antiviral Activitiesnih.govnih.govmdpi.com

Beyond their anticancer properties, isatin-based compounds, including derivatives of chlorinated isatins, have been investigated for their potential as antimicrobial and antiviral agents. The isatin scaffold is found in many natural and synthetic compounds with a wide range of biological activities. nih.gov

Isatin derivatives have shown activity against various pathogens:

Antibacterial: Some isatin-quinoline conjugates have demonstrated significant biocidal activity against multidrug-resistant bacterial pathogens, including MRSA. nih.gov Their mechanism may involve the disruption of the bacterial cell membrane. nih.gov

Antiviral: Various isatin derivatives have been evaluated for activity against a range of viruses, including HIV. nih.gov For example, certain isatin thiosemicarbazones were found to inhibit HIV replication by interfering with the synthesis of viral structural proteins. nih.gov Other derivatives have shown inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme. nih.gov

Table 2: Antimicrobial and Antiviral Activity of Isatin Derivatives

| Derivative Type | Pathogen(s) | Mechanism/Effect | Reference |

| Isatin-Quinoline Conjugates | Multidrug-resistant bacteria (e.g., MRSA) | Disruption of bacterial cell membrane, inhibition of biofilm formation | nih.gov |

| Isatin Thiosemicarbazones | HIV | Inhibition of viral structural protein synthesis | nih.gov |

| Aminopyrimidinimino Isatins | HIV-1 | Inhibition of HIV-1 Reverse Transcriptase (RT) | nih.gov |

Table of Compounds

Anti-HIV Activity

The isatin scaffold is a core component of various molecules with diverse biological activities, including antiviral applications. researchgate.net Research into isatin derivatives has demonstrated their potential as anti-HIV agents. researchgate.netnih.gov Specifically, this compound has been utilized as a starting material in the synthesis of new compounds evaluated for their anti-HIV properties. researchgate.netuni-rostock.de

In one study, this compound was converted into N-methyl-4,7-dichloroisatin, which then served as a precursor for a series of 4,7-diaryl isatin derivatives. uni-rostock.de These newly synthesized arylated isatin derivatives were subsequently evaluated for their ability to inhibit the human immunodeficiency virus (HIV). researchgate.net While many isatin-based compounds, such as certain Schiff and Mannich bases, have been tested against HIV-1, the specific efficacy of this compound derivatives in these assays highlights the ongoing exploration of this chemical class for novel antiviral therapies. nih.gov

Antibacterial and Antifungal Efficacy

Isatin and its derivatives have a well-documented history of investigation for their antibacterial and antifungal properties. researchgate.netresearchgate.netukm.my The core isatin structure is found in various alkaloids and medicinal drugs, valued for its wide-ranging applications against microbial pathogens. researchgate.net

Studies have shown that metal chelates of isatin-derived Schiff bases exhibit greater in-vitro antimicrobial activity than the uncomplexed ligands. ukm.my These complexes have been tested against a panel of bacteria including Pseudomonas aeruginosa, Shigella flexneri, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Salmonella typhi. ukm.my

Derivatives of isatin have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, Morita-Baylis-Hillman adducts derived from isatins demonstrated bactericidal properties, with some adducts showing significant antifungal activity as well. researchgate.net In broader studies of antimicrobial compounds, derivatives containing a chloro-substituent have shown notable activity. For example, a derivative featuring a 4-chlorobenzoyl-substituted aromatic group exhibited the highest antifungal activity in its tested series. mdpi.com Similarly, some indole (B1671886) derivatives are noted for their potential antimicrobial effects against certain bacteria and fungi. ontosight.ai

Reported Antibacterial Activity of Isatin-Related Compounds

| Compound Type | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Isatin-derived Metal Chelates | P. aeruginosa, S. flexneri, B. subtilis, E. coli, S. aureus, S. typhi | Higher activity than uncomplexed ligands. | ukm.my |

| Morita-Baylis-Hillman Adducts of Isatin | S. aureus, E. coli, P. aeruginosa | Certain adducts showed high efficacy with low MIC values. | researchgate.net |

| Galactopyranoside Derivatives (with chloro-substituents) | Gram-positive and Gram-negative bacteria | Active against all tested bacteria, with best activity against B. subtilis. | mdpi.com |

Anti-Inflammatory Properties

Chlorinated isatin derivatives have been identified for their significant anti-inflammatory and, more specifically, anti-neuroinflammatory properties. vulcanchem.com Research has shown that these compounds can achieve a notable reduction in the release of nitric oxide in microglia cells, which is a key process in neuroinflammation. vulcanchem.com The position of the chlorine atom on the isatin core influences the bioactivity, with different substitutions yielding varied levels of effect. vulcanchem.com

Further studies have explored various isatin derivatives for their anti-inflammatory and antinociceptive effects. nih.gov For example, the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) was shown to significantly reduce leukocyte migration and total protein concentration in a zymosan-induced air pouch model in mice. nih.gov In a carrageenan-induced paw edema model, this compound also demonstrated a significant reduction in edema. nih.gov Isatin and its derivatives are also noted to possess antipyretic activity, which is mechanistically linked to their anti-inflammatory effects. google.com

Anti-Inflammatory Activity of a Chloro-Isatin Derivative (COPHCT)

| Model | Parameter Measured | Result | Reference |

|---|---|---|---|

| Zymosan-induced air pouch | Leukocyte migration | Significantly reduced at doses of 1.0, 2.5, and 5.0 mg/kg. | nih.gov |

| Zymosan-induced air pouch | Total protein concentration | Significantly reduced at all tested doses. | nih.gov |

| Carrageenan-induced paw edema | Edema volume | Significant reduction, with the best response at the fourth hour. | nih.gov |

| Formalin test (2nd phase) | Paw pain time | Reduced by ~73-79% at doses of 1.0, 2.5, and 5.0 mg/kg. | nih.gov |

Neuroprotective and Neurological Applications

The isatin scaffold is a subject of significant interest in the development of agents targeting the central nervous system. vulcanchem.com Isatin itself is an endogenous compound found in mammalian tissues and fluids that exhibits a wide spectrum of biological activities, including neuroprotection. mdpi.comresearchgate.net Derivatives of isatin have been investigated for their potential to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease. acs.orgnih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of neurotransmitters and are significant targets for drugs aimed at treating neurological diseases. acs.orgnih.gov Isatin is a known reversible inhibitor of MAO, showing more selectivity for MAO-B than MAO-A. acs.orgnih.gov This inhibition is thought to increase dopamine (B1211576) levels in the brain. acs.org

The substitution pattern on the isatin ring is critical for the potency and selectivity of MAO inhibition. Studies on C5- and C6-substituted isatin derivatives have shown that these modifications significantly influence their inhibitory characteristics. acs.org For instance, chlorine substitution at the C5 position of isatin has been found to be particularly effective against MAO-B. nih.gov While specific IC50 values for this compound are not detailed in the provided results, the general principle is that halogen substitutions on the benzene (B151609) ring of the isatin core can enhance MAO inhibitory bioactivities. acs.org The coumarin (B35378) scaffold, another heterocyclic structure, has also been extensively studied for MAO inhibition, with phenyl substitutions significantly affecting activity and selectivity. scienceopen.com

MAO Inhibition by Isatin and Selected Derivatives

| Compound | Target | IC50 Value (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Isatin | MAO-B | ~3 | 1.57 (MAO-B/MAO-A) | acs.orgnih.gov |

| 5-Chloroisatin (B99725) Derivative | MAO-B | 7.253 | Not specified | nih.gov |

| Unsubstituted Isatin Derivative | MAO-A | 3.26 | Not specified | nih.gov |

| Phthalide Derivative 41 | MAO-A | 0.0096 | 16 (MAO-B/MAO-A) | acs.org |

| Phthalide Derivative 41 | MAO-B | 0.0062 |

Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govjrespharm.commdpi.com The development of AChE inhibitors from various chemical scaffolds is an active area of research. mdpi.com

Derivatives of isatin have been explored in this context. researchgate.net Studies on other heterocyclic structures have shown that chloro-substituents can be important for activity. For example, among a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, the compound with an ortho-chlorine moiety exhibited the highest potency as an acetylcholinesterase inhibitor. nih.gov Similarly, chlorophenoxyalkylamine derivatives have demonstrated AChE inhibitory activity in the low micromolar range. nih.gov While the broader class of isatin derivatives is of interest, specific studies detailing the acetylcholinesterase inhibitory activity of this compound derivatives were not prominent in the provided search results.

Neurotrophic factors are crucial for the growth, survival, and differentiation of neurons. Small molecules that can mimic the effects of these factors are of great interest for their potential to treat neurodegenerative diseases. nih.gov Isatin and its derivatives have been investigated for such neurotrophic effects. google.com A patent application described the neurotrophic properties of isatin derivatives substituted with benzyl (B1604629) groups or certain heterocyclic rings. google.com Research on other natural product derivatives, such as talaumidin, has shown that these molecules can promote neurite outgrowth in cultured rat cortical neurons and PC12 cells, providing a model for assessing neurotrophic activity. nih.gov Isatin derivatives are also being studied for their ability to modulate protein-protein interactions, which may be relevant to their neuroprotective actions. researchgate.net

Regulation of Protein-Protein Interactions in the Brain

Isatin (indole-2,3-dione) is recognized as an endogenous bioregulator that can modulate a wide array of biological functions, partly by influencing the interactions between proteins. nih.govresearchgate.net There is growing evidence that isatin can act as a bidirectional regulator of protein-protein interactions (PPIs), either enhancing or diminishing the affinity between interacting protein partners. nih.gov This regulatory capacity is crucial, as a majority of proteins exert their functions within complex networks formed through PPIs. researchgate.net

The effects of isatin and its derivatives have been studied in the context of brain activity, where they interact with numerous binding proteins. researchgate.net One study investigated the effect of isatin and several of its derivatives on the complex formation between human ferrochelatase (FECH) and adrenodoxin (B1173346) reductase (ADR), two proteins relevant to brain function. The research demonstrated that isatin itself could enhance the affinity of this interaction by binding at the contact interface between the two proteins. However, substituted derivatives, specifically including 5,7-Dichloroisatin, did not produce the same effect. nih.gov The study suggested that the additional chloro substituents on the isatin ring sterically hindered the molecule from fitting into the small cavity at the protein-protein interface. nih.gov

This finding provides insight into the potential role of this compound. While direct studies on this compound's effect on specific brain PPIs are limited, the principle of steric hindrance observed with its 5,7-dichloro isomer suggests that the position and size of substituents are critical determinants of a derivative's ability to modulate these interactions. The disruption of key PPIs, such as the aggregation of α-synuclein, is a major therapeutic target in neurodegenerative conditions like Parkinson's disease. biotechniques.com For instance, inhibiting the interaction between α-synuclein and the protein CHMP2B has been shown to promote the clearance of harmful α-synuclein aggregates. biotechniques.com The ability of the isatin scaffold to influence such interactions underscores its potential, though the specific effects of the 4,7-dichloro substitution pattern require further investigation in this context.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, correlates with its biological activity. These analyses guide the modification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties.

Impact of 4,7-Dichloro Substituents on Biological Activity

The presence and position of halogen atoms on the isatin ring can dramatically influence biological activity. A pivotal study exploring small molecule disruptors of the EWS-FLI1 protein interaction, which is critical in Ewing's Sarcoma, highlighted the significance of the 4,7-dichloro substitution. nih.govacs.org In this research, a lead compound featuring a 4,7-dichlorinated indoline (B122111) ring served as the basis for detailed SAR studies. acs.org

To investigate the specific contribution of the chlorine atoms at the C-4 and C-7 positions, a series of analogues with different substituents on the indoline ring were synthesized and evaluated for their antiproliferative activity. The results demonstrated a clear advantage for the 4,7-dichloro pattern compared to other substitutions or an unsubstituted ring. For example, the 4,7-dichloro derivative (Compound 2 ) showed significantly higher potency than its unsubstituted counterpart (Compound 6e ). acs.org This suggests that the electronic and steric properties conferred by the chlorine atoms at these specific positions are crucial for optimal interaction with the biological target. nih.gov

| Compound | Substituents (R¹, R²) | GI₅₀ (μM) |

|---|---|---|

| 2 | 4,7-di-Cl | 0.92 |

| 6a | 4,7-di-F | 2.3 |

| 6b | 4,7-di-OMe | > 10 |

| 6c | 5,7-di-Cl | 1.1 |

| 6d | 5,7-di-Br | 1.5 |

| 6e | H | > 10 |

Influence of Substituents at C-3, C-5, C-6, and C-7 Positions

The isatin core is a versatile scaffold that allows for modification at multiple positions, with substituents at C-3, C-5, C-6, and C-7 all playing important roles in modulating biological activity. nih.govijcsrr.org

C-3 Position: This position is frequently modified to introduce diverse chemical groups, including imines, hydrazones, and spiro-rings. nih.gov The introduction of a thiosemicarbazone group at the C-3 position has been shown to significantly enhance anti-tuberculosis potential. mdpi.com Conversely, substituting the C-3 ketone with an oxime or methyloxime can be detrimental to this activity. mdpi.com

C-5 Position: The C-5 position is widely considered to be one of the most favorable sites for substitution to control electronic effects and lipophilicity. nih.gov SAR studies frequently show that electron-donating groups (e.g., methyl) at C-5 enhance anticancer and antimycobacterial activities. nih.govnih.gov In contrast, electron-withdrawing groups (e.g., fluoro, nitro) at this position can lead to reduced activity. nih.govmdpi.comnih.gov However, the introduction of other halogens like chlorine or bromine at C-5 is often favorable for anticancer activity. ijcsrr.org

C-6 Position: The C-6 position is another viable point for modification. Studies have revealed that introducing halogen atoms at the C-6 position can help to increase biological activity. ijcsrr.org

C-7 Position: The C-7 position is also critical. For instance, adding lipophilic groups at C-7 has been shown to enhance anti-tuberculosis activity, likely by improving the compound's entry into bacterial cells. ijcsrr.org In other contexts, substitution at the C-7 position with halogens, in combination with substitutions at C-5 and C-6, has resulted in high inhibitory activity against leukemia cells. mdpi.com

| Position | Favorable Substituents/Groups | Observed Effect | Reference |

|---|---|---|---|

| C-3 | Thiosemicarbazone | Enhanced anti-TB activity | mdpi.com |

| C-5 | Electron-donating groups (e.g., -CH₃) | Enhanced anticancer activity | nih.govnih.gov |

| C-5 | Halogens (e.g., -Cl, -Br) | Favorable for anticancer activity | ijcsrr.org |

| C-6 | Halogens | Increased activity | ijcsrr.org |

| C-7 | Lipophilic groups | Boosted anti-TB activity | ijcsrr.org |

Role of Hydroxyl and Amine Groups in Ligand-Receptor Interactions

Hydrogen bonding is a critical component of ligand-receptor interactions, and the hydroxyl (-OH) and amine (-NH) groups present in many isatin derivatives are key players in this regard. The N-1 amine of the indoline ring and the C-3 hydroxyl group that can form via an aldol (B89426) reaction are of particular interest.

In the study of EWS-FLI1 interaction disruptors, researchers specifically investigated the importance of the C-3 hydroxyl and N-1 amine groups of the 4,7-dichloroindoline scaffold. nih.govacs.org To do this, they synthesized methylated analogues to block the hydrogen-bonding capabilities of these groups. The N-methylation of the isatin nitrogen led to a significant decrease in inhibitory activity, highlighting the importance of the free indoline amine for optimal function. acs.org This suggests the N-H group acts as a crucial hydrogen bond donor in the ligand-receptor interaction.

Conversely, when the C-3 hydroxyl group was removed via a dehydration reaction, the resulting compound did not lose its activity. nih.govacs.org This indicates that this specific hydroxyl group is not essential for binding to the target, at least in this series of compounds. acs.org Separately, modeling studies of isatin derivatives as Monoamine Oxidase (MAO) inhibitors suggest that the C-2 carbonyl oxygen and the N-H group of the isatin core are stabilized by hydrogen bonds within the enzyme's substrate cavity. nih.gov This reinforces the general importance of the N-H group as a hydrogen bond donor for the isatin scaffold.

Pharmacophore Development for Selective Activity

A pharmacophore is an abstract model of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. plos.org Developing such models is essential for designing new compounds with improved selectivity and for virtual screening of compound libraries. plos.orgnih.gov

A pharmacophore model was developed for a series of isatin-β-thiosemicarbazones that showed selective cytotoxicity towards multidrug-resistant (MDR) cancer cells. nih.gov This model identified several key features required for activity:

An H-bond acceptor (A): Located at the projected point of a hydrogen bond donor, likely interacting with the C-2 carbonyl of the isatin.

A hydrophobic group (H): Highlighting the need for non-polar interactions.

An aromatic ring (R): Corresponding to the isatin ring itself.

A thiosemicarbazone functional group (X): A specific chemical feature found to be critical. nih.gov

To define the features responsible for selectivity towards MDR cells, additional descriptors were added, including electron-rich features at the N4 position of the thiosemicarbazone moiety. nih.gov This more complex pharmacophore (designated AH₁H₂H₃R₁R₂X) successfully highlighted the compounds that were most selective. nih.gov Although a planned 5,7-dichloro-isatin derivative could not be tested due to insolubility, the developed model provides a valuable framework for designing future isatin-based compounds with selective activity. nih.gov The general process involves identifying common features like hydrogen bond acceptors and donors, hydrophobic regions, and ionizable groups from a set of active ligands to build a predictive model. plos.orgresearchgate.net

Applications of 4,7 Dichloroisatin in Medicinal Chemistry and Drug Discovery

Development of Novel Therapeutic Agents

The rigid bicyclic structure of 4,7-Dichloroisatin, featuring two chlorine atoms, serves as a versatile foundation for creating novel therapeutic agents. The chlorine substitutions enhance the lipophilicity and reactivity of the molecule, making it a key intermediate in the synthesis of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. vulcanchem.com

One significant area of development is in cancer therapy. Derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in tumor growth and to induce apoptosis (programmed cell death) in cancer cells. chemimpex.comrsc.org For example, isatin-β-thiosemicarbazones synthesized from this compound have shown selective activity against multidrug-resistant cancer cell lines. nih.govscispace.com These compounds are of particular interest as they may overcome the resistance mechanisms that render many standard chemotherapeutics ineffective. nih.gov

Furthermore, the this compound scaffold has been utilized in the development of antiviral agents. In one study, it was used as a precursor to synthesize novel arylated isatin (B1672199) derivatives through Suzuki-Miyaura cross-coupling reactions. rsc.org These new compounds were evaluated for their in vitro antiviral activity against HIV-1 and HIV-2 replication in MT-4 cells, demonstrating the potential of this scaffold in creating new treatments for AIDS. rsc.org The introduction of electron-withdrawing groups on the isatin ring, such as the chlorine atoms in this compound, is a known strategy for inducing cancer cell death, highlighting the compound's role in developing chemotherapeutic agents. rsc.org

The versatility of this compound extends to its use as a building block for more complex heterocyclic molecules with potential therapeutic value. vulcanchem.com Its derivatives are being explored for their antimicrobial properties against various bacterial strains and as potential agents for treating central nervous system disorders. vulcanchem.com

Preclinical Studies of this compound Derivatives

Preclinical evaluation, encompassing both in vitro and in vivo studies, is a critical step in validating the therapeutic potential of new compounds. Derivatives of this compound have been the subject of numerous such studies, particularly in the context of oncology.

In vitro studies using various cancer cell lines have been crucial in demonstrating the cytotoxic effects of these derivatives. For instance, a small molecule derivative of this compound, designed to disrupt the protein-protein interactions of EWS-FLI1 in Ewing's Sarcoma, showed significant activity. nih.govgoogle.com The inhibitory concentration (IC₅₀) values of these compounds were determined in several Ewing's Sarcoma cell lines, such as TC32 and TC71, providing quantitative measures of their potency. google.com Another area of investigation involves isatin-β-thiosemicarbazones, which have been tested against cervical cancer cell lines (KB-3-1) and their multidrug-resistant (P-gp-expressing) counterparts (KB-V1). nih.gov These studies help to identify compounds that are not only potent but also capable of overcoming drug resistance. nih.gov

The following table summarizes the findings from selected preclinical studies on this compound derivatives.

| Derivative Type | Target/Cell Line | Key Findings (IC₅₀) | Reference |

| Aldol (B89426) addition product | Ewing's Sarcoma (TC32, TC71) | Showed activity in reducing cell growth; IC₅₀ of 0.9 μM in TC32 cells for an optimized analog. | nih.govgoogle.com |

| Isatin-β-thiosemicarbazone | Multidrug-Resistant (KB-V1) vs. Parental (KB-3-1) Cancer Cells | Demonstrated selective cytotoxicity towards P-gp-expressing multidrug-resistant cells. | nih.gov |

| Arylated Isatin | HIV-2 in MT-4 cells | 4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione showed an IC₅₀ value of >3.47 µM. | rsc.org |

In vivo studies have further substantiated the potential of these compounds. The lead compound designed to inhibit EWS-FLI1 was shown to reduce the growth of Ewing's Sarcoma orthotopic xenografts in animal models, demonstrating its efficacy in a living system. google.comacs.org Similarly, the potential of isatin-β-thiosemicarbazones is being assessed in P-gp-mediated drug-resistant human cancer xenografts in mice. nih.gov These preclinical evaluations are essential for advancing the most promising candidates toward clinical trials.

Role as a Versatile Intermediate in Pharmaceutical Development

A key application of this compound in medicinal chemistry is its function as a versatile intermediate for the synthesis of complex pharmaceutical compounds. vulcanchem.comchemimpex.com Its chemical structure allows for facile incorporation into diverse synthetic pathways, making it a valuable building block for drug discovery and development. chemimpex.comlbaochemicals.com The presence of chlorine atoms at the 4 and 7 positions provides enhanced reactivity and selectivity in chemical reactions compared to unsubstituted isatin. vulcanchem.com

The compound is frequently used in condensation reactions. For example, commercially available this compound can be condensed with various substituted acetophenones in the presence of a catalyst to generate a library of derivatives in excellent yields. nih.gov It also serves as a key electrophilic partner in organocatalytic asymmetric aldol reactions, a method used to produce pharmacologically important oxindoles. rsc.org Studies have shown that using this compound as the starting reagent in these reactions can lead to products with high enantiomeric excess. rsc.org

Furthermore, this compound is a precursor in multi-step syntheses. It can be N-methylated and then subjected to Suzuki-Miyaura reactions to create arylated isatins, which have been explored for their anti-HIV activity. rsc.org This demonstrates how the isatin core can be systematically modified to build complex molecules with specific biological targets. rsc.org The compound is also used to synthesize isatin-β-thiosemicarbazones, which involves reacting it with an appropriate thiosemicarbazide (B42300). nih.govscispace.com This adaptability makes this compound an essential tool for chemists aiming to create novel compounds with potential therapeutic effects. chemimpex.comlbaochemicals.com

Drug Design and Optimization Strategies

The development of effective therapeutic agents from a lead compound like this compound involves strategic drug design and optimization. This process relies heavily on understanding the structure-activity relationship (SAR), which investigates how modifications to a molecule's structure affect its biological activity.

For derivatives of this compound, SAR studies have been crucial for improving potency and selectivity. In the development of inhibitors for the EWS-FLI1 oncoprotein, researchers systematically modified the this compound scaffold to probe the electrostatic, steric, and hydrogen bonding requirements for inhibition. nih.govacs.org These studies revealed that the 4,7-dichloro substitution on the indoline (B122111) ring is a critical structural determinant for optimal activity. acs.org Modifications at other positions or removal of the chlorine atoms often led to a decrease in potency. nih.gov

Pharmacophore modeling is another key strategy. For isatin-β-thiosemicarbazones designed to be active against multidrug-resistant cells, a pharmacophore model was constructed based on the structural features of the most active compounds. nih.govscispace.com This model helps in the pre-synthetic screening of new design candidates, allowing researchers to prioritize the synthesis of compounds with a higher probability of success. scispace.com

Optimization strategies also include modifying specific functional groups to enhance properties like solubility or binding affinity. For instance, a pyridine (B92270) ring was substituted for a phenyl ring in one analog to increase solubility. acs.org In another approach, a biotin (B1667282) conjugate was synthesized to further assess the binding affinity of derivatives with their biological target. nih.govacs.org These rational design and optimization strategies are essential for transforming a promising chemical scaffold into a viable drug candidate.

| Strategy | Modification on this compound Scaffold | Outcome/Rationale | Reference |

| Structure-Activity Relationship (SAR) | Substitution on the indoline ring | Explored the importance of the 4,7-dichloro group for optimal inhibition of EWS-FLI1. | nih.govacs.org |

| SAR | Methylation of indoline amine and hydroxyl groups | Investigated the role of hydrogen bonding in ligand-receptor interactions. | acs.org |

| Pharmacophore Modeling | Development of an AH1H2H3R1R2X pharmacophore | Used to aid in the pre-synthetic screening of isatin-β-thiosemicarbazone drug candidates for MDR1-selectivity. | scispace.com |

| Solubility Enhancement | Substitution of a phenyl ring with a pyridine ring | Attempted to increase the solubility of the lead compound. | acs.org |

| Affinity Probing | Synthesis of a biotin conjugate | Designed to assess the binding affinity of derivatives with the EWS-FLI1 target. | nih.govacs.org |

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 4,7-dichloroisatin, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via chlorination of isatin derivatives. For example, dichlorination using trichloroisocyanuric acid (TCCA) with sulfuric acid as a promoter yields 5,7-dichloroisatin under controlled exothermic conditions (modified to start at −78°C and warm slowly to room temperature, achieving 75% yield) . While this method primarily targets 5,7-dichloroisatin, analogous protocols can be adapted for this compound by adjusting substituent positions. Characterization involves NMR, melting point analysis, and chromatography to confirm purity (>97%) .

Q. How is this compound characterized for structural confirmation in catalytic studies?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H NMR : Peaks for aromatic protons (e.g., δ 7.50–7.55 for dichloro-substituted rings) and substituents (e.g., methoxy groups at δ 3.73) .

- Melting Point : 252°C (lit.) for pure this compound .

- Enantiomeric Excess (ee) : Determined via chiral HPLC or polarimetry, with reported ee values up to 99% in asymmetric aldol reactions .

Q. What catalytic systems optimize enantioselectivity in reactions involving this compound?

- Methodological Answer : Organocatalysts like β-amino acid-derived (−)-7 and urea-based (−)-8 achieve high enantioselectivity. For example:

- Catalyst (−)-7: 99% ee (S)-product with this compound .

- Catalyst (−)-8: 83% ee under similar conditions .

Electron-withdrawing groups (e.g., Cl at C-4/C-7) enhance ee by stabilizing transition states .

Advanced Research Questions

Q. How do substituent positions (C-4 vs. C-5/C-7) on isatin derivatives affect enantioselectivity in asymmetric catalysis?

- Methodological Answer : Chlorine at C-4/C-7 (e.g., this compound) significantly improves ee compared to C-5 substituents (e.g., 5-bromoisatin: 79% ee vs. This compound: 99% ee) . Computational modeling of steric/electronic effects (e.g., Hammett parameters) can rationalize these trends. For instance, C-4 Cl reduces steric hindrance near the catalytic site while increasing electrophilicity .

Q. What experimental strategies resolve contradictions in ee values across different catalytic systems?

- Methodological Answer : Discrepancies arise from catalyst-substrate interactions. To address this:

- Control Experiments : Compare (−)-7 (β-amino acid catalyst) and (−)-8 (urea catalyst) under identical conditions .

- Kinetic Studies : Monitor reaction progress to identify rate-determining steps influenced by Cl substituents.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates differently than nonpolar solvents .

Q. How can this compound derivatives be designed for enhanced bioactivity while retaining synthetic feasibility?

- Methodological Answer :

- Thiosemicarbazone Derivatives : React this compound with 4-(4′-methoxyphenyl)-3-thiosemicarbazide to yield antiproliferative agents (89% yield, characterized by NMR and dec. mp 280°C) .

- Structure-Activity Relationship (SAR) : Meta-substitutions on the phenyl ring (e.g., methoxy groups) improve solubility without compromising reactivity .

Key Research Insights

- Synthetic Optimization : Lower reaction temperatures (−78°C) mitigate exothermicity in chlorination steps .

- Catalyst Design : Urea-based catalysts (−)-8 outperform amino acid derivatives in some substrates but require tailored solvent systems .

- Biological Potential : Thiosemicarbazone derivatives show promise in anticancer studies but require further pharmacokinetic profiling .

Retrosynthesis Analysis